molecular formula C20H13ClN2O4 B14599538 7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one CAS No. 61290-20-8

7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one

Cat. No.: B14599538
CAS No.: 61290-20-8
M. Wt: 380.8 g/mol
InChI Key: NVIXIQAGFMOACX-UHFFFAOYSA-N
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Description

7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one is a synthetic organic compound that belongs to the acridine family Acridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Chlorination: The chlorination of the acridine ring is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: 7-amino-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one.

    Substitution: 7-substituted derivatives depending on the nucleophile used.

    Oxidation: Various oxidized acridine derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other acridine derivatives with potential biological activities.

    Biology: Investigated for its interactions with DNA and potential as a DNA intercalator.

    Medicine: Explored for its anticancer properties and potential use in chemotherapy.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one involves its interaction with biological macromolecules. As a DNA intercalator, it inserts itself between the base pairs of DNA, disrupting the DNA structure and inhibiting the replication and transcription processes. This property is particularly useful in anticancer research, where the compound can inhibit the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.

    Proflavine: Another acridine derivative with antibacterial and antiseptic properties.

    Amsacrine: An acridine derivative used as an antineoplastic agent in cancer therapy.

Uniqueness

7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenoxy group enhances its lipophilicity, potentially improving its cellular uptake and interaction with biological targets. Additionally, the nitro group can be further modified to create a variety of derivatives with diverse biological activities.

Properties

CAS No.

61290-20-8

Molecular Formula

C20H13ClN2O4

Molecular Weight

380.8 g/mol

IUPAC Name

7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one

InChI

InChI=1S/C20H13ClN2O4/c1-11-2-5-13(6-3-11)27-17-9-8-16(23(25)26)19-18(17)20(24)14-10-12(21)4-7-15(14)22-19/h2-10H,1H3,(H,22,24)

InChI Key

NVIXIQAGFMOACX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=O)C=C(C=C4)Cl

Origin of Product

United States

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